![molecular formula C12H14N4O B2395388 9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one CAS No. 1164563-21-6](/img/structure/B2395388.png)

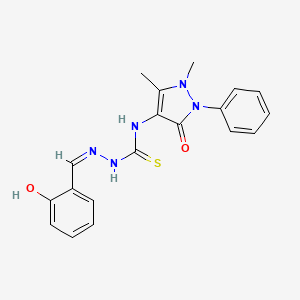

9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

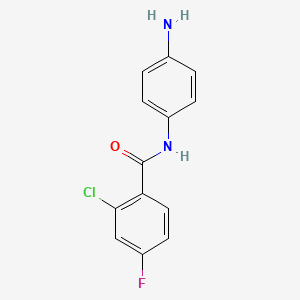

Pyrido[1,2-a]pyrimidin-4-ones are a class of organic compounds . They have been synthesized through various methods and have been the subject of several studies due to their potential applications .

Synthesis Analysis

The Pd(II)-catalyzed pyridine-directed carbonylative cycloamidation of ketoimines has provided an efficient protocol for the assembly of pyrido[1,2-a]pyrimidin-4-ones . Another synthesis route to pyrido[1,2-a]indol-6(7H)-ones has been developed through a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes in a microchannel reactor .Chemical Reactions Analysis

The Pd(II)-catalyzed pyridine-directed carbonylative cycloamidation of ketoimines is one of the chemical reactions involved in the synthesis of pyrido[1,2-a]pyrimidin-4-ones . Another reaction involves a visible light-photocatalyzed formal (4 + 2) cycloaddition of indole-derived bromides and alkenes or alkynes .Aplicaciones Científicas De Investigación

Synthesis and Transformation of Pyrimidines

The synthesis of new substituted pyrimidines from 9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one involves a simple and efficient process. The conversion of this compound to other derivatives, followed by condensation with various dinucleophiles, yields the target compounds in medium-to-good yields. This synthesis provides a foundation for the development of compounds with potential scientific and therapeutic applications (Bevk et al., 2007).

Antiviral Potential

Pyrimidines related to 9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antiviral properties. Notably, derivatives of this compound have shown effectiveness against human cytomegalovirus and Epstein Barr virus, highlighting their potential as antiviral agents (Beauchamp et al., 1988).

Anticancer Properties

The synthesis of 5-deaza analogues of aminopterin and folic acid from compounds related to 9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one has demonstrated significant anticancer activity in vitro and in vivo. This research underscores the potential of these compounds in the development of new anticancer drugs (Su et al., 1986).

Gastroprotective Effects

Derivatives of 9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one have been investigated for their gastroprotective effects. Certain compounds, especially those with unsaturated 4-oxo-4h-pyrido[1,2-a]pyrimidine-3-carboxamide derivatives, have shown significant protection against gastric damage. This suggests a potential therapeutic application in preventing gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992).

Propiedades

IUPAC Name |

9-methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O/c1-8-5-4-6-16-11(8)15-10(14-3)9(7-13-2)12(16)17/h4-7,14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSASOKDPIMRFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C(C2=O)C=NC)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Methyl-2-(methylamino)-3-(methyliminomethyl)pyrido[1,2-a]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,6-dimethylphenyl)-3-[(4-methylphenyl)sulfonylamino]propanamide](/img/structure/B2395306.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2395309.png)

![7-(tert-butyl)-3-isobutyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2395320.png)

![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)propionamide](/img/structure/B2395324.png)

![Methyl 2-[(1-methyl-3-phenoxypyrazol-4-yl)amino]acetate](/img/structure/B2395327.png)